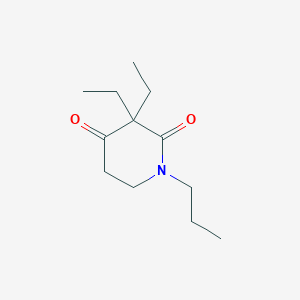
3,3-Diethyl-1-propylpiperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a heterocyclic compound with the molecular formula
- It features a piperidine ring (a six-membered nitrogen-containing ring) with two ethyl groups (diethyl) and one propyl group attached at specific positions.
- The compound’s systematic name is 1,3-di(2-pyridyl)-1,3-propanedione .
- Although its exact applications are not widely known, it has attracted interest due to its unique structure and potential biological activities.
3,3-Diethyl-1-propylpiperidine-2,4-dione: C12H21NO2
.Méthodes De Préparation
Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that this compound is not produced on an industrial scale.
Analyse Des Réactions Chimiques
Reactivity: 3,3-Diethyl-1-propylpiperidine-2,4-dione likely undergoes reactions typical of piperidines and diketones.
Common Reagents and Conditions: These reactions may involve oxidation, reduction, and substitution. detailed reagents and conditions remain elusive.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Applications De Recherche Scientifique
Chemistry: Researchers may explore its reactivity, structural modifications, and potential ligand properties.
Biology and Medicine: Limited studies suggest that piperidine derivatives exhibit biological activities, such as antiviral, antibacterial, and antitumor effects. Further research is needed to understand its specific applications.
Mécanisme D'action
- Unfortunately, the exact mechanism by which 3,3-diethyl-1-propylpiperidine-2,4-dione exerts its effects remains unknown. Researchers would need to investigate its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: While there are no direct analogs, other piperidine derivatives and diketones may share some similarities.
Uniqueness: Its unique combination of diethyl and propyl substituents sets it apart from more common piperidine derivatives.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
3,3-diethyl-1-propylpiperidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-4-8-13-9-7-10(14)12(5-2,6-3)11(13)15/h4-9H2,1-3H3 |
Clé InChI |
YPQPCJXDIOFDAG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(=O)C(C1=O)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)

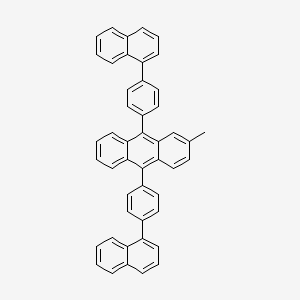



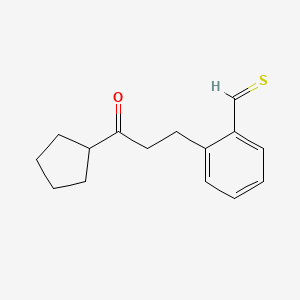
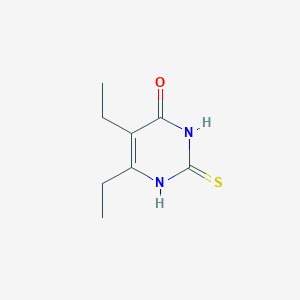
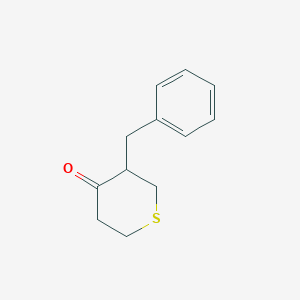

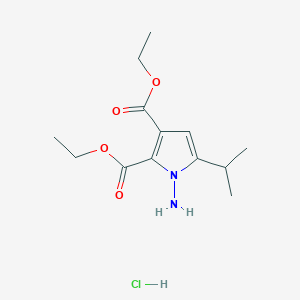
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
